molecular formula C16H37N3 B14149234 2-(Aminomethyl)-2-dodecylpropane-1,3-diamine CAS No. 88989-29-1

2-(Aminomethyl)-2-dodecylpropane-1,3-diamine

Cat. No.: B14149234
CAS No.: 88989-29-1
M. Wt: 271.49 g/mol
InChI Key: MKBMOJBBGVDELY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-dodecylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a dodecylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-dodecylpropane-1,3-diamine typically involves the reaction of dodecylpropane derivatives with aminomethylating agents. One common method is the reductive amination of dodecylpropane-1,3-dione with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines.

Scientific Research Applications

2-(Aminomethyl)-2-dodecylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive agent, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-dodecylpropane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-2-dodecylpropane-1,2-diamine
  • 2-(Aminomethyl)-2-dodecylpropane-1,4-diamine
  • 2-(Aminomethyl)-2-dodecylpropane-1,3-diol

Uniqueness

2-(Aminomethyl)-2-dodecylpropane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

88989-29-1

Molecular Formula

C16H37N3

Molecular Weight

271.49 g/mol

IUPAC Name

2-(aminomethyl)-2-dodecylpropane-1,3-diamine

InChI

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-16(13-17,14-18)15-19/h2-15,17-19H2,1H3

InChI Key

MKBMOJBBGVDELY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN)(CN)CN

Origin of Product

United States

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